![molecular formula C20H27NO2 B4077666 N-1-adamantyl-4-phenoxybutanamide](/img/structure/B4077666.png)
N-1-adamantyl-4-phenoxybutanamide
Overview
Description
N-1-Adamantyl-4-phenoxybutanamide (APB) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and physiology. This compound is a derivative of adamantane, a cyclic hydrocarbon with a unique diamond-like structure. APB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.
Mechanism of Action
The mechanism of action of N-1-adamantyl-4-phenoxybutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-1-adamantyl-4-phenoxybutanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-1-adamantyl-4-phenoxybutanamide has also been shown to modulate the activity of various ion channels in the body, including voltage-gated calcium channels.
Biochemical and Physiological Effects
N-1-adamantyl-4-phenoxybutanamide has been shown to have a wide range of biochemical and physiological effects in the body. This compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. N-1-adamantyl-4-phenoxybutanamide has also been shown to have analgesic effects by modulating the activity of ion channels involved in pain sensation. In addition, N-1-adamantyl-4-phenoxybutanamide has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-4-phenoxybutanamide has several advantages as a research tool, including its high purity, stability, and low toxicity. However, N-1-adamantyl-4-phenoxybutanamide also has some limitations, including its high cost and limited availability. In addition, N-1-adamantyl-4-phenoxybutanamide may have some off-target effects that need to be taken into consideration when interpreting the results of experiments.
Future Directions
There are several future directions for research on N-1-adamantyl-4-phenoxybutanamide. One potential direction is to further investigate the mechanism of action of this compound, particularly its effects on ion channels and signaling pathways in the body. Another potential direction is to explore the potential applications of N-1-adamantyl-4-phenoxybutanamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, future research could focus on the development of more efficient and cost-effective synthesis methods for N-1-adamantyl-4-phenoxybutanamide, which could increase its availability and accessibility for scientific research.
Scientific Research Applications
N-1-adamantyl-4-phenoxybutanamide has been widely used in scientific research for its potential applications in various fields, including pharmacology, biochemistry, and physiology. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. N-1-adamantyl-4-phenoxybutanamide has also been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(1-adamantyl)-4-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c22-19(7-4-8-23-18-5-2-1-3-6-18)21-20-12-15-9-16(13-20)11-17(10-15)14-20/h1-3,5-6,15-17H,4,7-14H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGFFYCINCFVQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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